molecular formula C17H32O3 B14173729 Methyl 2-oxohexadecanoate CAS No. 55836-30-1

Methyl 2-oxohexadecanoate

Cat. No.: B14173729
CAS No.: 55836-30-1
M. Wt: 284.4 g/mol
InChI Key: VWRCAQBZONAKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxohexadecanoate can be synthesized through several methods. One common approach involves the esterification of 2-oxohexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the oxidation of methyl hexadecanoate using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction introduces a keto group at the second carbon position, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxohexadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the keto group can yield the corresponding alcohol, methyl 2-hydroxyhexadecanoate.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the keto group to an alcohol.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the ester group under basic or acidic conditions to form new compounds.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Methyl 2-hydroxyhexadecanoate.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-oxohexadecanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving lipid metabolism and fatty acid oxidation.

    Industry: It is used in the production of specialty chemicals, surfactants, and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-oxohexadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it may be metabolized by enzymes involved in fatty acid oxidation, leading to the production of energy and other metabolites. The keto group in the compound can also participate in various biochemical reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxooctadecanoate: A similar long-chain keto fatty acid ester with an additional two carbon atoms in the chain.

    Methyl 2-oxodecanoate: A shorter-chain analog with ten carbon atoms.

    Methyl 2-hydroxyhexadecanoate: The reduced form of methyl 2-oxohexadecanoate.

Uniqueness

This compound is unique due to its specific chain length and keto functionality, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis, pharmaceuticals, and materials science, where other similar compounds may not be as effective.

Properties

CAS No.

55836-30-1

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

methyl 2-oxohexadecanoate

InChI

InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h3-15H2,1-2H3

InChI Key

VWRCAQBZONAKSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(=O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.